molecular formula C14H8Cl2N2OS B5807084 3,4-dichloro-N-3-pyridinyl-1-benzothiophene-2-carboxamide

3,4-dichloro-N-3-pyridinyl-1-benzothiophene-2-carboxamide

Cat. No. B5807084
M. Wt: 323.2 g/mol
InChI Key: IQTBRHIFDYFPHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-3-pyridinyl-1-benzothiophene-2-carboxamide, also known as AG-1478, is a synthetic compound that belongs to the class of tyrosine kinase inhibitors. It was first synthesized in the 1990s and has since been extensively studied for its potential applications in cancer treatment and other diseases.

Mechanism of Action

3,4-dichloro-N-3-pyridinyl-1-benzothiophene-2-carboxamide works by binding to the ATP-binding site of the EGFR, thereby preventing the receptor from activating downstream signaling pathways that promote cell proliferation and survival. This leads to inhibition of tumor growth and induction of apoptosis (programmed cell death) in cancer cells.
Biochemical and Physiological Effects
3,4-dichloro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has been shown to have a number of biochemical and physiological effects in cancer cells, including inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis (the formation of new blood vessels that supply nutrients to tumors).

Advantages and Limitations for Lab Experiments

One of the advantages of 3,4-dichloro-N-3-pyridinyl-1-benzothiophene-2-carboxamide is that it is a highly selective inhibitor of EGFR, meaning that it does not affect other tyrosine kinases or signaling pathways in the cell. This makes it a useful tool for studying the role of EGFR in cancer and other diseases. However, one limitation of 3,4-dichloro-N-3-pyridinyl-1-benzothiophene-2-carboxamide is that it has poor solubility in aqueous solutions, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 3,4-dichloro-N-3-pyridinyl-1-benzothiophene-2-carboxamide. One area of interest is the development of more potent and selective EGFR inhibitors that can be used in cancer treatment. Another area of interest is the investigation of the role of EGFR in other diseases, such as Alzheimer's disease and Parkinson's disease. Finally, there is also potential for the development of 3,4-dichloro-N-3-pyridinyl-1-benzothiophene-2-carboxamide as a diagnostic tool for the detection of EGFR overexpression in tumors.

Synthesis Methods

The synthesis of 3,4-dichloro-N-3-pyridinyl-1-benzothiophene-2-carboxamide involves several steps, starting with the reaction of 3,4-dichloroaniline with pyridine-3-carboxylic acid to form 3,4-dichloro-N-3-pyridinylbenzamide. This compound is then reacted with thiophosgene to form the corresponding isothiocyanate, which is finally reacted with ammonia to form 3,4-dichloro-N-3-pyridinyl-1-benzothiophene-2-carboxamide.

Scientific Research Applications

3,4-dichloro-N-3-pyridinyl-1-benzothiophene-2-carboxamide has been extensively studied for its potential applications in cancer treatment, particularly in the treatment of solid tumors such as breast, lung, and colon cancer. It has been shown to inhibit the activity of the epidermal growth factor receptor (EGFR), which is overexpressed in many cancer cells and plays a key role in tumor growth and metastasis.

properties

IUPAC Name

3,4-dichloro-N-pyridin-3-yl-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8Cl2N2OS/c15-9-4-1-5-10-11(9)12(16)13(20-10)14(19)18-8-3-2-6-17-7-8/h1-7H,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQTBRHIFDYFPHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)C(=C(S2)C(=O)NC3=CN=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8Cl2N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-dichloro-N-(pyridin-3-yl)-1-benzothiophene-2-carboxamide

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